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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

A detailed guide for researchers, scientists, and drug development professionals on the
preclinical and clinical profiles of two distinct phosphoinositide 3-kinase (PI3K) inhibitors.

This guide provides a comprehensive, data-driven comparison of ACP-319 and duvelisib, two
phosphoinositide 3-kinase (PI3K) inhibitors that have been evaluated in the context of
hematological malignancies. While both molecules target the PI3K signaling pathway, a critical
regulator of cell growth, proliferation, and survival, they exhibit different isoform selectivity,
which influences their biological activity and clinical profiles. This document summarizes their
mechanisms of action, presents available quantitative preclinical and clinical data in structured
tables, details representative experimental methodologies, and provides visualizations of the
targeted signaling pathways and experimental workflows.

It is important to note that while duvelisib is an approved therapeutic agent for certain
hematological cancers, the clinical development of ACP-319 has been discontinued. Therefore,
this comparison is based on the currently available public data for both compounds.

Mechanism of Action and Chemical Properties

ACP-319 is a second-generation, orally bioavailable small molecule that selectively inhibits the
delta () isoform of the PI3K catalytic subunit p110.[1][2] The targeted inhibition of PI3K? is
designed to modulate signaling primarily within hematopoietic lineages, where this isoform is
predominantly expressed.[3][4]
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Duvelisib (also known as IPI-145) is an oral small molecule inhibitor that dually targets the delta
(0) and gamma (y) isoforms of PI3K.[5][6] This dual inhibition allows duvelisib to not only
impact malignant B-cells through PI3Kd inhibition but also to modulate the tumor
microenvironment by inhibiting PI3Ky, which is involved in the function of T-cells and myeloid
cells.[7][8]

Table 1: General Characteristics and Chemical Structure

Feature ACP-319 Duvelisib
Target(s) PI3Kd PI3Kd and PI3Ky
Synonym(s) AMG-319 IPI-145, INK1197
Chemical Formula C21H16FN7 C22H17CIN6O
Molecular Weight 385.4 g/mol [4] 416.9 g/mol [9]

8-chloro-2-phenyl-3-[(1S)-1-
(9H-purin-6-
ylamino)ethyl]isoquinolin-
1(2H)-one[9]

N-[(1S)-1-(7-fluoro-2-pyridin-2-
Chemical Structure ylquinolin-3-yl)ethyl]-9H-purin-
6-amine[3]

Preclinical Data

The preclinical activity of PI3K inhibitors is typically assessed through in vitro kinase assays to
determine potency and selectivity, and in cellular assays to evaluate their effect on cancer cell
proliferation and survival.

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.selleckchem.com/products/ipi-145-ink1197.html
http://www.invivochem.com/duvelisib-ipi-145-ink1197.html
https://ashpublications.org/crawlprevention/governor?content=%2fblood%2farticle%2f131%2f8%2f888%2f104427%2fActivity-of-the-PI3K-inhibitor-duvelisib-in-a
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.TPS7590
https://www.bocsci.com/amg319-cas-1608125-21-8-item-470874.html
https://pubchem.ncbi.nlm.nih.gov/compound/Duvelisib
https://www.medkoo.com/products/5210
https://pubchem.ncbi.nlm.nih.gov/compound/Duvelisib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Isoform ACP-319 (nM) Duvelisib (nM)
>47-fold selectivity over other

PI3Ka 1602[5][10]
PI3Ks

>47-fold selectivity over other

PI3KB PI3KS 85[5][10]
PI3Kd 18[11] 2.5[5][10]
PI3Ky Not specified 27[5]

Note: IC50 values can vary between different assay conditions.

In preclinical models of aggressive lymphomas, both acalabrutinib (a BTK inhibitor) and ACP-
319 showed activity as single agents in activated B-cell-like diffuse large B-cell lymphoma
(ABC DLBCL), mantle cell ymphoma, and marginal zone lymphoma.[1] In vivo experiments
with ABC DLBCL and MCL xenografts confirmed the anti-tumor effect of single-agent ACP-319.

[1]

Preclinical studies with duvelisib have demonstrated its ability to induce apoptosis and inhibit
proliferation in chronic lymphocytic leukemia (CLL) cells.[12] In a DoHH2 xenograft model of
human transformed follicular lymphoma, duvelisib showed significantly greater tumor growth
inhibition compared to a PI3Kd-selective inhibitor.[8] Furthermore, in preclinical models of T-cell
lymphoma, duvelisib potently killed TCL cell lines with constitutive phospho-AKT and
reprogrammed tumor-associated macrophages from an immunosuppressive to an
immunostimulatory phenotype in mouse xenograft models.[8]

Clinical Data

The clinical development of ACP-319 was investigated in a Phase 1/2 trial in combination with
the BTK inhibitor acalabrutinib for relapsed/refractory B-cell malignancies. Duvelisib has
undergone extensive clinical evaluation, including the pivotal Phase 3 DUO trial.

ACP-319 Clinical Trial Data

A Phase 1/2 study (NCT02328014) evaluated the safety and efficacy of acalabrutinib in
combination with ACP-319 in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.
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[2][13]

Table 3: Efficacy of Acalabrutinib and ACP-319 in Non-Hodgkin Lymphoma (Part 2 of
NCT02328014)

) Median
Overall Complete Median .
. . Progression-
Histology Response Response (CR) Duration of .
Free Survival
Rate (ORR) Rate Response
(PFS)
Non-GCB
63% 25% 8.2 months 5.5 months
DLBCL (n=16)
GCB DLBCL _
(n=9) 0% 0% Not Applicable 1.7 months
n=

Data from the dose-expansion part of the trial with acalabrutinib 100 mg BID and ACP-319 50
mg BID.[13]

The most common Grade =3 adverse events (AES) in the combination study included
increased AST/ALT, diarrhea, and rash.[2] Dose-limiting toxicities for ACP-319 included
maculopapular rash, febrile neutropenia, diarrhea, and pneumonitis.[2] As previously
mentioned, further development of ACP-319 is not planned.[2]

Duvelisib Clinical Trial Data

The DUO trial (NCT02004522) was a Phase 3, randomized, open-label study comparing
duvelisib to ofatumumab in patients with relapsed or refractory CLL/SLL.[14][15]

Table 4: Efficacy from the DUO Trial (Duvelisib vs. Ofatumumab)
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. o Ofatumumab Hazard Ratio (95%
Endpoint Duvelisib (n=160)
(n=159) Cl) | p-value
Median PFS (IRC
13.3 months 9.9 months 0.52 (p < 0.0001)[15]
assessment)
Overall Response
74% 45% p < 0.0001[15]
Rate (ORR)
Median Overall
Survival (OS) - Final 52.3 months 63.3 months 1.09 (0.79-1.51)

Analysis

IRC: Independent Review Committee. The final OS was potentially confounded by patient

crossover from the ofatumumab arm to the duvelisib arm.

Common adverse events associated with duvelisib in the DUO trial included diarrhea,

neutropenia, pyrexia, nausea, anemia, and cough.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating PI3K inhibitors.
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Caption: Simplified PI3K signaling pathway indicating points of inhibition by ACP-319 and
duvelisib.
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Caption: General experimental workflow for the preclinical evaluation of PI3K inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific
findings. Below are representative methodologies for key experiments used in the
characterization of PI3K inhibitors.

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K
isoforms.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound

against specific PI3K isoforms.

Materials:

Purified recombinant PI3K isoforms (a, (3, 9, y)

Kinase buffer (e.g., HEPES, MgCI2, BSA)

ATP

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

Test compounds (ACP-319, duvelisib) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a microplate, add the kinase buffer, the PISK enzyme, and the test compound or DMSO
vehicle control.

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent
according to the manufacturer's protocol.

The luminescent signal, which is proportional to ADP concentration and thus kinase activity,
is read using a microplate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO
control and determine the IC50 value by fitting the data to a dose-response curve.
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Cell Proliferation Assay

This assay evaluates the effect of the inhibitors on the growth and viability of cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50%
(GI50).

Materials:

e Cancer cell lines (e.g., hematological malignancy cell lines)

o Complete cell culture medium

e Test compounds (ACP-319, duvelisib)

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
e Microplate reader

Procedure:

e Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with serial dilutions of the test compounds or DMSO vehicle control.

 Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2
incubator.

« Add the cell viability reagent to each well according to the manufacturer's instructions.
 Incubate for the recommended time to allow for the metabolic conversion of the reagent.
o Measure the absorbance or luminescence using a microplate reader.

o Calculate the percentage of cell viability relative to the DMSO-treated control cells and
determine the GI50 value.
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Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to assess the phosphorylation status of key downstream effectors of the
PI3K pathway, such as AKT, as a measure of target engagement and pathway inhibition.

Objective: To determine the effect of the test compounds on the phosphorylation of AKT and
other downstream targets.

Materials:

o Cancer cell lines

e Test compounds (ACP-319, duvelisib)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels and electrophoresis apparatus

o Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-B-actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Plate cells and treat with various concentrations of the test compounds for a specified time.
e Lyse the cells in ice-cold lysis buffer.

o Determine the protein concentration of the lysates.
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» Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

o Block the membrane to prevent non-specific antibody binding.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
e Wash the membrane again and apply the chemiluminescent substrate.

o Capture the signal using an imaging system and quantify the band intensities to determine
the ratio of phosphorylated to total protein.

Conclusion

This guide provides a comparative overview of ACP-319 and duvelisib, highlighting their
distinct PI3K isoform inhibition profiles and summarizing the available preclinical and clinical
data. Duvelisib, a dual PI3Kd/y inhibitor, is an approved therapy for certain hematological
malignancies, with a well-documented efficacy and safety profile from large clinical trials. ACP-
319, a selective PI3K$d inhibitor, showed anti-tumor activity in early-phase clinical studies,
particularly in non-GCB DLBCL when combined with acalabrutinib. However, its clinical
development has been halted.

For researchers in the field, this comparative information can aid in the design of future studies,
the interpretation of experimental results, and the development of next-generation PI3K
inhibitors with improved therapeutic indices. The provided experimental protocols offer a
foundational methodology for the preclinical evaluation of such compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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